molecular formula C6H8N2O B1348537 2-(Pyrazin-2-yl)ethanol CAS No. 6705-31-3

2-(Pyrazin-2-yl)ethanol

Cat. No. B1348537
CAS RN: 6705-31-3
M. Wt: 124.14 g/mol
InChI Key: MHDJZGMTVSLZDB-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yl)ethanol is a chemical compound with the molecular formula C6H8N2O1. It appears as a yellow oil1. It is categorized under Pyrazines1.



Synthesis Analysis

While specific synthesis methods for 2-(Pyrazin-2-yl)ethanol are not readily available, related compounds have been synthesized through various methods. For instance, one method involves the reaction of 2-vinylpyrazine with thiolactic acid, followed by conversion of the thiolester to 2-(pyrazinyl)ethanethiol2.



Molecular Structure Analysis

The molecular weight of 2-(Pyrazin-2-yl)ethanol is 124.143. Its linear formula is C6H8N2O3. However, detailed structural analysis such as X-ray crystallography or NMR data is not readily available.



Chemical Reactions Analysis

Specific chemical reactions involving 2-(Pyrazin-2-yl)ethanol are not readily available. However, related compounds have been involved in various reactions. For instance, 2-(2-pyridyl)ethanol derivatives react with aryl and alkenyl chlorides in palladium-catalyzed reactions4.



Physical And Chemical Properties Analysis

2-(Pyrazin-2-yl)ethanol is a liquid at room temperature3. It should be stored in a dry, sealed environment3. The purity of the compound is typically around 97%3.


Scientific Research Applications

Field

This application falls under the field of Medicinal Chemistry .

Application

“2-(Pyrazin-2-yl)ethanol” is used in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds are designed and synthesized, and their biological activities are evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .

Chemical Synthesis Intermediate

Field

This application falls under the field of Organic Chemistry .

Application

“2-(Pyrazin-2-yl)ethanol” is a raw material for the synthesis of many organic compounds . It can be used to prepare pesticides, drugs, and other organic compounds .

Method of Application

“2-(Pyrazin-2-yl)ethanol” can be prepared by reacting pyrazine with vinyl alcohol under alkaline conditions . The starting materials undergo a condensation reaction under basic conditions to produce "2-(Pyrazin-2-yl)ethanol" .

Results

The result of this application is the production of “2-(Pyrazin-2-yl)ethanol”, which can be used as a raw material for the synthesis of many organic compounds .

Solvent

Field

This application falls under the field of Chemical Engineering .

Application

Due to its organic solvent properties, “2-(Pyrazin-2-yl)ethanol” can be used as a solvent to dissolve some organic compounds .

Method of Application

“2-(Pyrazin-2-yl)ethanol” can be used directly as a solvent. It is soluble in water and common organic solvents .

Results

The result of this application is the dissolution of some organic compounds in "2-(Pyrazin-2-yl)ethanol" .

Preparation of Pesticides

Field

This application falls under the field of Agricultural Chemistry .

Application

“2-(Pyrazin-2-yl)ethanol” can be used as a raw material for the synthesis of pesticides . These pesticides can be used in agriculture to control pests and improve crop yield .

Results

The result of this application is the production of pesticides that can be used in agriculture to control pests and improve crop yield .

Preparation of Drugs

Field

This application falls under the field of Pharmaceutical Chemistry .

Application

“2-(Pyrazin-2-yl)ethanol” can be used as a raw material for the synthesis of drugs . These drugs can be used in medicine to treat various diseases .

Results

The result of this application is the production of drugs that can be used in medicine to treat various diseases .

Future Directions

The future directions of 2-(Pyrazin-2-yl)ethanol research are not readily available. However, related compounds have been studied for their potential as anti-tubercular agents7, indicating potential avenues for future research.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

2-pyrazin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-4-1-6-5-7-2-3-8-6/h2-3,5,9H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDJZGMTVSLZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334900
Record name 2-(pyrazin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrazin-2-yl)ethanol

CAS RN

6705-31-3
Record name 2-(pyrazin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Hydroxyethyl)-pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyrazineethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3SS2PSQ8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 90.0 g (956 mmol) of 2-methylpyrazine and 6.4 g (212 mmol) of paraformaldehyde was heated in a stainless steel autoclave at 165° C. for 5 hours, The residue was distilled under iced aspirator pressure (ca. 10 mmHg) to yield 8.28 g (32%) of a light pink oil.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrazin-2-yl)ethanol
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Citations

For This Compound
1
Citations
Y Chen, FW Goldberg, J Xiong, S Wang - Synthesis, 2014 - thieme-connect.com
Nine R/S pairs of 2-heteroaromatic-substituted 1,2-amino alcohols were synthesized through 1,2-nucleophilic addition between chiral N-(tert-butylsulfinyl)imines and heteroaromatic …
Number of citations: 8 www.thieme-connect.com

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